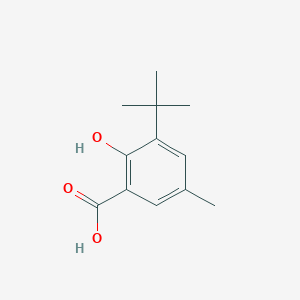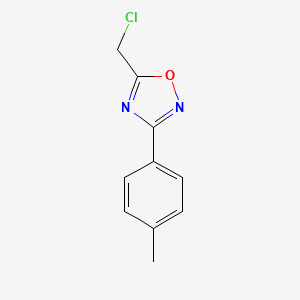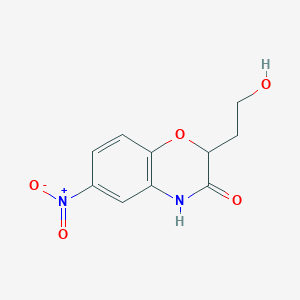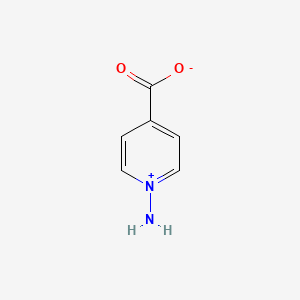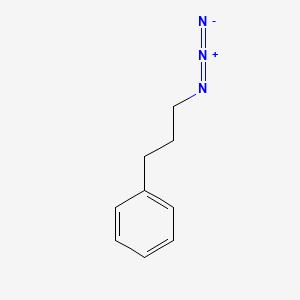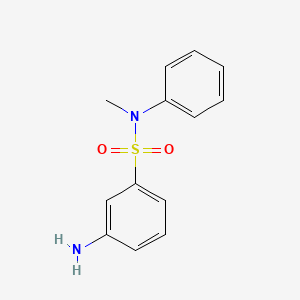![molecular formula C8H7ClN2OS B1275001 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 100003-81-4](/img/structure/B1275001.png)
7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
概要
説明
The compound 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a bi-heterocyclic compound that has been the subject of various studies due to its potential biological activities. The interest in this compound and its derivatives stems from their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and possibly anti-HIV agents .
Synthesis Analysis
The synthesis of thiazolopyrimidin-5-one derivatives typically involves the use of trichloromethyl substituents as leaving groups. A regiospecific reaction of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones with 2-aminothiazole has been reported to yield a series of 6-methyl- and 7-alkyl(aryl)-5H-thiazolo[3,2-a]pyrimidin-5-ones with good yields ranging from 45% to 89% . Another approach for synthesizing a related compound, 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one, was discovered serendipitously using POCl3 and a thiobarbituric acid derivative, resulting in a 40% yield .
Molecular Structure Analysis
The molecular structure of 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one, a closely related compound, was characterized using various spectroscopic techniques, including H nuclear magnetic resonance (NMR), UV-Vis, and Fourier transform infrared (FTIR) spectroscopy. The structure was further confirmed by single crystal X-ray diffraction, which revealed that the compound crystallizes in the P-1 triclinic space group with two conformeric molecules per asymmetric unit. Supramolecular interactions were studied using Hirshfeld surface analysis and 2D fingerprint plots .
Chemical Reactions Analysis
The chemical reactivity of related thiazolopyrimidin-5-one derivatives has been explored. For instance, the reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine were investigated, as well as the replacement of the chlorine atom in the chloromethyl group with piperidine and morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidin-5-one derivatives are closely related to their molecular structure and the substituents present on the thiazole and pyrimidine rings. The spectroscopic data, including IR, NMR, and MS, provide insights into the electronic and structural features of these compounds, which are crucial for understanding their reactivity and potential biological activities . The interaction of these compounds with biomolecules, such as bovine serum albumin, has been studied using UV, fluorescence, and molecular docking studies, which is important for assessing their pharmacokinetic properties .
科学的研究の応用
Synthesis and Reactivity
7-(Chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one serves as a versatile intermediate in the synthesis of various bioactive thiazolopyrimidinones. An efficient synthetic route under microwave irradiation involves its reaction with nitronate or malonate anions, leading to potentially bioactive 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones. This method's generalization to include S-centered anions highlights its broad applicability in heterocyclic chemistry (Djekou et al., 2006).
Antibacterial Applications
The compound's utility extends to the realm of antibacterial research. The reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine has led to the creation of new 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines. These compounds, upon evaluation, have shown promising antibacterial properties, indicating their potential as novel antibacterial agents (Etemadi et al., 2016).
Structural Insights
The structural characterization of 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one provides valuable insights into the compound's molecular framework. Advanced spectroscopic techniques, including NMR and FTIR, along with X-ray diffraction, have elucidated its structure, offering a foundation for further modifications and applications in medicinal chemistry (Carmona-Vargas et al., 2019).
Anticancer Potential
Exploratory research into the anticancer activity of thiazolopyrimidinone derivatives has revealed that specific modifications to the 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one scaffold can lead to compounds with significant efficacy against cancer cell lines, further underscoring the compound's potential in therapeutic applications (Gaonkar et al., 2018).
Safety And Hazards
特性
IUPAC Name |
7-(chloromethyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5-4-13-8-10-6(3-9)2-7(12)11(5)8/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOHNLKENNHCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CC(=O)N12)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402281 | |
| Record name | 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
CAS RN |
100003-81-4 | |
| Record name | 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

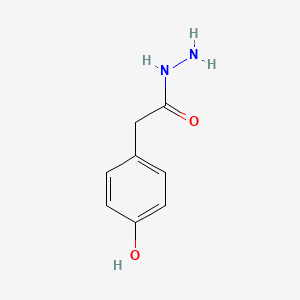
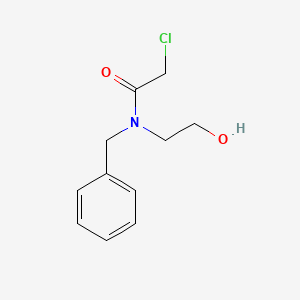
![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

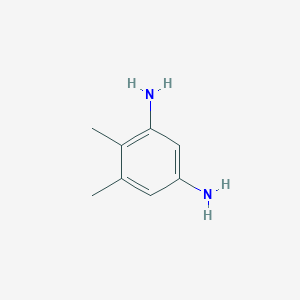
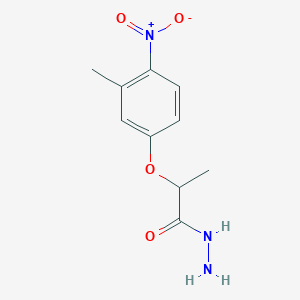
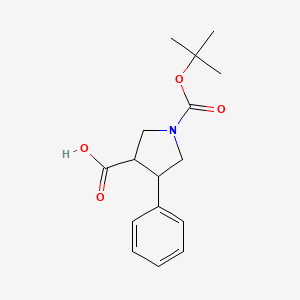
![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)
